N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Derivatives
Research in the field of chemistry has led to the development of novel derivatives that include the core structure of the specified compound. Studies have synthesized various compounds to explore their potential applications, particularly in the pharmaceutical domain. For instance, compounds have been designed with the anticipation that they could exhibit significant antidepressant and antianxiety activities based on their chemical structures. These activities were assessed through pharmacological evaluations using animal models, which showed promising results for some derivatives (J. Kumar et al., 2017).
Pharmacological Evaluation
Several studies have evaluated the pharmacological properties of compounds structurally related to the specified acetamide derivative. These compounds have been investigated for their potential as enzyme inhibitors, with a focus on enzymes such as acetylcholinesterase and butyrylcholinesterase. The goal is to explore their utility in treating conditions associated with enzyme dysfunction. For example, certain N-substituted derivatives have shown promising activity against these enzymes, highlighting their potential therapeutic value (H. Khalid et al., 2014).
Biological Activities and Applications
Research has not only focused on the synthesis of these compounds but also on their biological activities, including antibacterial properties. The antimicrobial activity of N-substituted derivatives has been studied, revealing moderate to significant effects against various bacterial strains. This suggests the potential application of these compounds in developing new antibacterial agents (H. Khalid et al., 2016).
Methodological Developments
Beyond pharmacological and biological evaluations, research has also contributed to methodological advancements. For example, high-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of specific derivatives in pharmaceutical formulations, enhancing the precision and reliability of pharmaceutical analysis (B. Varynskyi et al., 2017).
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16(2)30(27,28)20-5-3-17(4-6-20)13-21(25)23-14-18-7-10-24(11-8-18)22(26)19-9-12-29-15-19/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFGWZQFQMYSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.